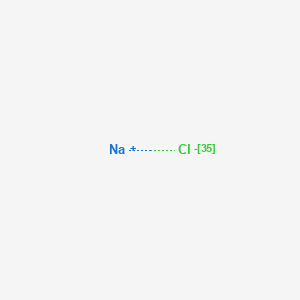

Cloruro de sodio (~35~Cl)

Descripción general

Descripción

Sodium Chloride, also known as salt, common salt, table salt or halite, is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . It is the primary salt in seawater and in the extracellular fluid of many multicellular organisms .

Synthesis Analysis

Sodium Chloride is synthesized through various methods. One such method involves the active raw material of Sodium Chloride from the Pharmacopoeial specifications . Another method involves the use of a sodium in sodium chloride dispersion for the synthesis of nickel (0) and nickel (I) complexes from readily-prepared nickel (II) precursors .Molecular Structure Analysis

Sodium Chloride is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . The molecular weight of NaCl is 58.44 g/mol . It is a water-soluble compound with a sodium cation and chloride anion .Chemical Reactions Analysis

The reaction between sodium and chlorine is a classic chemistry demonstration that highlights how different the properties of a compound can be from its constituent elements . Sodium loses an electron, and chlorine gains that electron. This reaction is highly favorable because of the electrostatic attraction between the particles .Physical And Chemical Properties Analysis

Sodium Chloride is a white crystalline solid with a density of 2.165 g/mL, a melting point of 801 °C, and a boiling point is about 1,413 °C . It is also available as aqueous solutions with different concentrations, known as saline solutions .Aplicaciones Científicas De Investigación

Etiquetado biológico y biomédico

El cloruro de sodio (35Cl) se utiliza en la investigación biológica y biomédica con fines de etiquetado. El isótopo estable del cloro (35Cl) se puede utilizar para rastrear el movimiento de los iones cloruro en varios sistemas biológicos. Esto es particularmente útil en estudios de canales iónicos y transportadores, donde comprender el flujo de iones es crucial .

Materiales objetivo para la investigación de física nuclear

En la física nuclear, el cloruro de sodio (35Cl) puede servir como material objetivo. Los investigadores utilizan isótopos estables como (35Cl) para estudiar reacciones y procesos nucleares. La naturaleza no radiactiva de (35Cl) lo convierte en una opción segura para tales experimentos .

Estudios de cristalización

La cristalización del cloruro de sodio (35Cl) a partir de soluciones es objeto de una amplia investigación. Comprender la cinética de nucleación y crecimiento de este compuesto es esencial para varios procesos industriales, incluida la producción de sal y los productos farmacéuticos. Los recientes avances en tecnología han permitido exámenes más detallados de estos procesos .

Ciencia ambiental

El cloruro de sodio (35Cl) se utiliza en la ciencia ambiental para estudiar el transporte y la distribución de los iones cloruro en el medio ambiente. Esto puede ayudar a rastrear las fuentes de contaminación y comprender el impacto del cloruro en los ecosistemas .

Síntesis química

En la síntesis química, el cloruro de sodio (35Cl) se puede utilizar como material de partida o reactivo. Su composición isotópica estable permite un seguimiento preciso de las reacciones químicas, lo que es beneficioso para el desarrollo de nuevos métodos y materiales de síntesis .

Ciencia de los materiales

El cloruro de sodio (35Cl) encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con composiciones isotópicas específicas. Esto puede influir en las propiedades físicas de los materiales, como la conductividad térmica y la resistencia eléctrica .

Mecanismo De Acción

Target of Action

Sodium chloride, commonly known as salt, is an essential mineral compound for human and animal health . It is an ionic compound where the sodium and chloride ions are in equal amounts . The primary targets of sodium chloride in the body are the cells, particularly those involved in maintaining the osmotic tension of blood and tissues . Sodium chloride is the principle salt involved in this process .

Mode of Action

Sodium chloride interacts with its targets primarily through ionic interactions. Sodium atoms donate an electron to chlorine atoms, resulting in the formation of positively charged sodium ions (Na+) and negatively charged chloride ions (Cl-) . This reaction is highly favorable because of the electrostatic attraction between the particles . Sodium chloride also plays a part in muscle contractions and nerve impulses .

Biochemical Pathways

Sodium chloride affects several biochemical pathways. Changes in osmotic tension influence the movement of fluids and diffusion of salts in cellular tissue . Sodium chloride is also involved in the regulation of the renin-angiotensin-aldosterone system (RAS), reducing endothelial NO generation, enhancing the formation of asymmetrical dimethyl arginine (ADMA), oxidative stress secondary to excessive production of reactive oxygen species (ROS), inflammation, impaired insulin-mediated vasodilatation, increased sympathetic nervous system (SNS) activation, dysfunctional immune responses, and abnormal renal handling of sodium .

Pharmacokinetics

Sodium and chloride are mainly distributed in blood and extracellular compartments . Sodium is predominantly excreted by the kidney with renal reabsorption . Small amounts of sodium are lost in the feces and sweat at the skin level . Sodium chloride is easily soluble in water and partially soluble or insoluble in other liquids . In its aqueous state, sodium chloride acts as a good conductor of electricity due to the free movement of the ions .

Result of Action

The molecular and cellular effects of sodium chloride’s action are diverse. Sodium chloride enhances the activation state and effector functions of human CD8+ memory T cells . These functional alterations are associated with enhanced metabolic fitness, particularly increases in glycolysis, oxidative phosphorylation, and overall nutrient uptake . Sodium chloride also helps to precipitate DNA from a solution by balancing charge densities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium chloride. For instance, temperature can affect the solubility of sodium chloride in water . Sodium chloride is also used in many industrial processes, and it is a major source of sodium and chlorine compounds used as feedstocks for further chemical syntheses . Another major application of sodium chloride is de-icing of roadways in sub-freezing weather .

Direcciones Futuras

Contrasting results from human and animal studies emphasize the need for further studies to clarify whether salt intake affects cognition . Sodium Chloride has also received significant attention in the field of electrochemical energy due to its unique physicochemical properties, environmental friendliness, and low cost .

Propiedades

IUPAC Name |

sodium;chlorine-35(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWRFPIFSIZLT-XUGDXVOUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Na+].[35Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746486 | |

| Record name | Sodium (~35~Cl)chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.9586220 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20510-55-8 | |

| Record name | Sodium (~35~Cl)chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloride-35Cl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

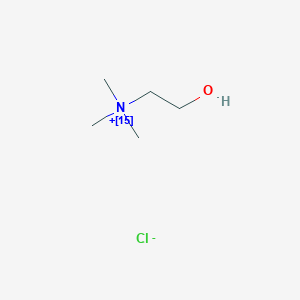

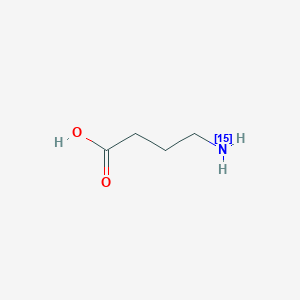

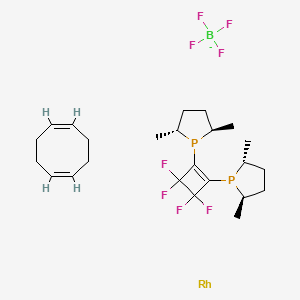

Synthesis routes and methods I

Procedure details

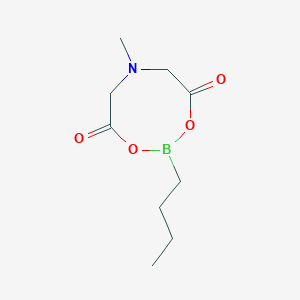

Synthesis routes and methods II

Procedure details

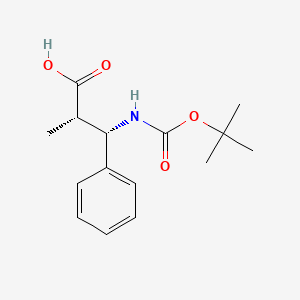

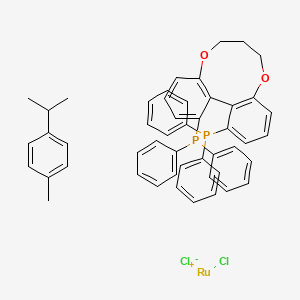

Synthesis routes and methods III

Procedure details

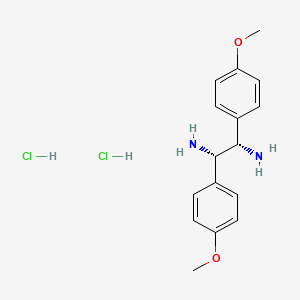

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

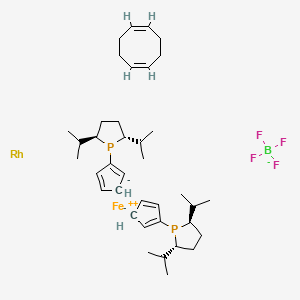

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)

![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)